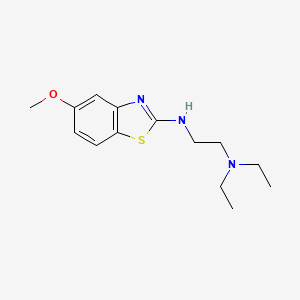
N,N-diethyl-N'-(5-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine
Übersicht
Beschreibung
N,N-diethyl-N'-(5-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine is a useful research compound. Its molecular formula is C14H21N3OS and its molecular weight is 279.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N,N-diethyl-N'-(5-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine (CAS Number: 854085-17-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological evaluations, and the implications of its diverse activities.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological properties. The molecular formula is with a molecular weight of 279.40 g/mol. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with ethylenediamine under controlled conditions. The synthetic pathway often includes steps such as:
- Formation of Benzothiazole Derivative : Utilizing starting materials like 2-amino benzothiazole.
- Alkylation : Introducing ethyl groups to form the diethylamine component.
- Purification : Employing techniques such as recrystallization or chromatography to obtain a pure product.
Antitumor Activity
Research has indicated that benzothiazole derivatives exhibit significant antitumor properties. In vitro studies have shown that compounds similar to this compound can inhibit cancer cell proliferation effectively. For example:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A (related structure) | MCF-7 (Breast Cancer) | 3.1 |
| Compound B (related structure) | HCT116 (Colon Cancer) | 4.4 |
These values suggest that modifications to the benzothiazole nucleus can enhance activity against specific cancer types .
Antioxidant and Anti-inflammatory Activity
Benzothiazole derivatives have also been evaluated for their antioxidant properties. Studies demonstrate that certain derivatives possess radical scavenging abilities comparable to established antioxidants like BHT (Butylated Hydroxytoluene). For instance:
| Compound | Assay Type | IC50 (mmol/L) |
|---|---|---|
| Compound C | ABTS Assay | 0.05 |
| Compound D | DPPH Assay | 0.07 |
Additionally, anti-inflammatory activities have been reported with some derivatives exhibiting inhibition rates higher than standard drugs like indomethacin .
Antibacterial Activity
The compound has shown promise in antibacterial assays against various strains of bacteria, particularly Gram-positive strains such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values are crucial for determining efficacy:
| Strain Tested | MIC (µM) |
|---|---|
| E. faecalis | 8 |
| S. aureus | 16 |
These findings indicate the potential application of this compound in treating bacterial infections .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of benzothiazole derivatives:
- Antitumor Activity : A study demonstrated that certain benzothiazole derivatives exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells .
- Antioxidant Studies : Research highlighted the antioxidant potential of modified benzothiazoles, suggesting their utility in preventing oxidative stress-related diseases .
- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of these compounds, showing significant reductions in inflammation markers compared to control groups .
Eigenschaften
IUPAC Name |
N',N'-diethyl-N-(5-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c1-4-17(5-2)9-8-15-14-16-12-10-11(18-3)6-7-13(12)19-14/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWIVICBQFRIDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(S1)C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















